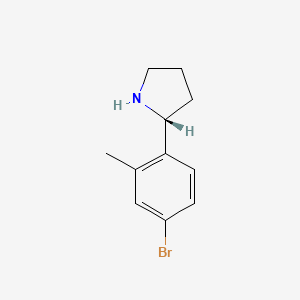
(R)-2-(4-Bromo-2-methylphenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(4-Bromo-2-methylphenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a 4-bromo-2-methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Bromo-2-methylphenyl)pyrrolidine typically involves the reaction of ®-pyrrolidine with 4-bromo-2-methylbenzyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for ®-2-(4-Bromo-2-methylphenyl)pyrrolidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
®-2-(4-Bromo-2-methylphenyl)pyrrolidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The aromatic ring can be reduced to form a cyclohexyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include ®-2-(4-azido-2-methylphenyl)pyrrolidine, ®-2-(4-thio-2-methylphenyl)pyrrolidine, and ®-2-(4-alkoxy-2-methylphenyl)pyrrolidine.
Oxidation Reactions: Products include ®-2-(4-carboxy-2-methylphenyl)pyrrolidine and ®-2-(4-formyl-2-methylphenyl)pyrrolidine.
Reduction Reactions: Products include ®-2-(4-cyclohexyl-2-methylphenyl)pyrrolidine.
科学研究应用
Chemistry
In chemistry, ®-2-(4-Bromo-2-methylphenyl)pyrrolidine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds.
Biology
In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its structural features allow it to bind to specific biological targets, making it useful in drug discovery and development.
Medicine
In medicinal chemistry, ®-2-(4-Bromo-2-methylphenyl)pyrrolidine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and nanomaterials. Its unique chemical properties make it suitable for various applications, including coatings, adhesives, and electronic devices.
作用机制
The mechanism of action of ®-2-(4-Bromo-2-methylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center and aromatic substituents allow it to fit into the active sites of these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and target of interest.
相似化合物的比较
Similar Compounds
- ®-2-(4-Chloro-2-methylphenyl)pyrrolidine
- ®-2-(4-Fluoro-2-methylphenyl)pyrrolidine
- ®-2-(4-Iodo-2-methylphenyl)pyrrolidine
Uniqueness
®-2-(4-Bromo-2-methylphenyl)pyrrolidine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective.
属性
分子式 |
C11H14BrN |
|---|---|
分子量 |
240.14 g/mol |
IUPAC 名称 |
(2R)-2-(4-bromo-2-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14BrN/c1-8-7-9(12)4-5-10(8)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3/t11-/m1/s1 |
InChI 键 |
BTLJWDAPMQIDAD-LLVKDONJSA-N |
手性 SMILES |
CC1=C(C=CC(=C1)Br)[C@H]2CCCN2 |
规范 SMILES |
CC1=C(C=CC(=C1)Br)C2CCCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(5-Acetyl-6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetic acid](/img/structure/B12939829.png)



![4-Ethylbicyclo[2.2.2]octan-1-ol](/img/structure/B12939839.png)

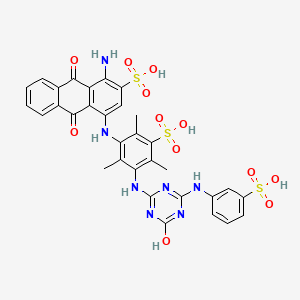
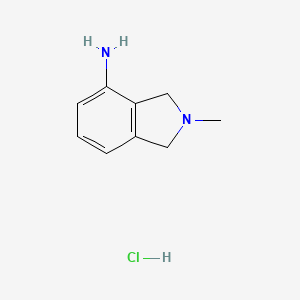
![((1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine](/img/structure/B12939869.png)
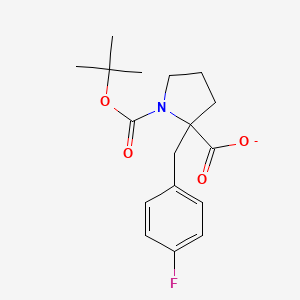
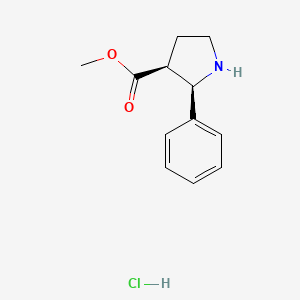
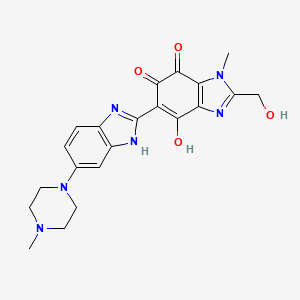
![5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-1h-imidazole](/img/structure/B12939889.png)
